![molecular formula C16H15NO2S B13814874 4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B13814874.png)
4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Thieno[3,2-b]pyrrole-5-carboxylicacid,4-(phenylmethyl)-,ethylester(9CI) is a heterocyclic compound that features a thieno-pyrrole core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thieno[3,2-b]pyrrole-5-carboxylicacid,4-(phenylmethyl)-,ethylester(9CI) typically involves the following steps:
Formation of the Thieno[3,2-b]pyrrole Core: The core structure can be synthesized through cyclization reactions involving thiophene and pyrrole derivatives.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via carboxylation reactions.
Esterification: The carboxylic acid is then esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4H-Thieno[3,2-b]pyrrole-5-carboxylicacid,4-(phenylmethyl)-,ethylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4H-Thieno[3,2-b]pyrrole-5-carboxylicacid,4-(phenylmethyl)-,ethylester(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4H-Thieno[3,2-b]pyrrole-5-carboxylicacid,4-(phenylmethyl)-,ethylester(9CI) involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-Thieno[3,2-b]pyrrole-5-carboxylic acid: Lacks the phenylmethyl and ethyl ester groups.
4H-Thieno[3,2-b]pyrrole-5-carboxamides: Contains amide groups instead of ester groups.
4H-Thieno[3,2-b]pyrrole-5-carbohydrazides: Features hydrazide groups.
Uniqueness
4H-Thieno[3,2-b]pyrrole-5-carboxylicacid,4-(phenylmethyl)-,ethylester(9CI) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C16H15NO2S |
|---|---|
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
ethyl 4-benzylthieno[3,2-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C16H15NO2S/c1-2-19-16(18)14-10-15-13(8-9-20-15)17(14)11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
Clé InChI |
GGZMKBBXTLBXLL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(N1CC3=CC=CC=C3)C=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


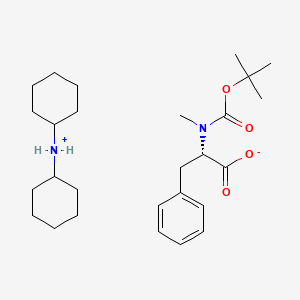


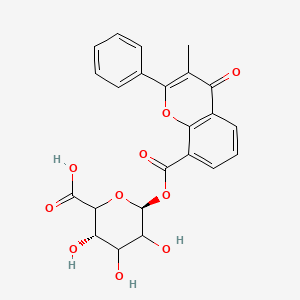
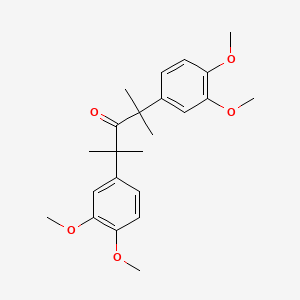
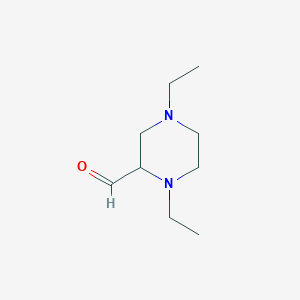
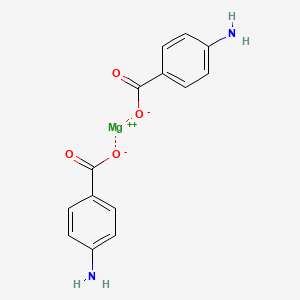

![Ethanethioamide, 2-[(1,1-dimethylethyl)sulfinyl]-N,N-dimethyl-](/img/structure/B13814852.png)
![1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B13814853.png)
![Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI)](/img/structure/B13814856.png)
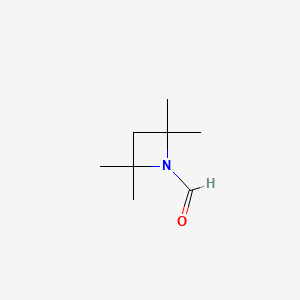
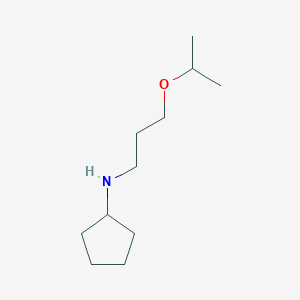
![6-Methyl-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B13814865.png)
